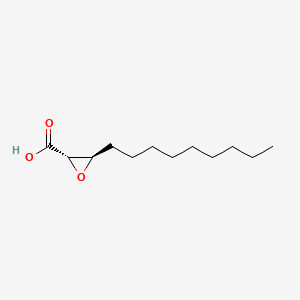
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is a chemical compound with the molecular formula C12H22O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a carboxylic acid group and a nonyl side chain, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- typically involves the reaction of oxirane with a carboxylic acid. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is initiated by a tertiary amine, which acts as a catalyst to facilitate the formation of β-hydroxypropyl ester . The reaction conditions usually involve temperatures ranging from 323 to 353 K, and the presence of hydrogen-bonded complexes of acid-oxirane, free oxirane, and free base .
Industrial Production Methods
In industrial settings, the production of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The presence of tertiary amines as catalysts is crucial in controlling the regiochemistry and ensuring the desired product formation .
化学反応の分析
Types of Reactions
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are commonly used as catalysts in the ring-opening reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: β-hydroxypropyl esters.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
科学的研究の応用
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: The compound is used in the production of resins, plasticizers, and other materials.
作用機序
The mechanism of action of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- involves the ring-opening of the epoxide by nucleophiles. The tertiary amine catalyst facilitates the formation of a tetraalkylammonium carboxylate, which then performs a nucleophilic attack on the oxirane ring . This leads to the formation of β-hydroxypropyl esters and the regeneration of the catalyst .
類似化合物との比較
Similar Compounds
Epichlorohydrin: Another epoxide with similar reactivity but different substituents.
Glycidol: An epoxide with a hydroxyl group, used in similar nucleophilic substitution reactions.
Styrene Oxide: An aromatic epoxide with different reactivity due to the presence of the phenyl group.
Uniqueness
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is unique due to its nonyl side chain and carboxylic acid group, which provide distinct reactivity and applications compared to other epoxides. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
生物活性
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological profiles, environmental impact, and any relevant case studies that highlight its effects on human health and ecological systems.
- Molecular Formula : C15H28O3
- CAS Number : 83803-54-7
- Structure : The compound features an epoxide group, which is known for its reactivity and potential biological effects.
Biological Activity Overview
The biological activity of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- can be categorized into several key areas:
-
Toxicity :
- Rapid screening assessments have identified this compound as having potential toxicity to both human and non-human organisms. It was included among substances requiring further evaluation due to concerns about its persistence and bioaccumulation in the environment .
- The compound has been linked to various health effects, including potential carcinogenicity and reproductive toxicity .
-
Ecotoxicological Impact :
- The compound's behavior in aquatic environments has been modeled using Level III fugacity models, which suggest that it partitions into water and may pose risks to aquatic life if concentrations exceed no-effect levels .
- The predicted no-effect concentration (PNEC) for aquatic organisms is derived from laboratory data, indicating a threshold below which harmful effects are unlikely .
Case Study 1: Environmental Assessment
A Canadian environmental assessment evaluated the ecological risks associated with various substances, including Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-. The study concluded that while many substances posed low risks under current use patterns, this compound was flagged for further investigation due to its potential harmful effects on aquatic ecosystems .
Case Study 2: Human Health Implications
In a study assessing the hormonal activity of leachates from consumer products, compounds similar in structure to Oxiranecarboxylic acid were found to exhibit endocrine-disrupting properties. This raises concerns regarding the compound's presence in everyday items and its potential health impacts on infants and children .
Research Findings
- A comprehensive review of the literature indicates that compounds with similar structures often exhibit significant biological activities, including cytotoxicity and genotoxicity. For example, studies have demonstrated that certain oxirane derivatives can induce DNA damage in mammalian cells .
- Research has also highlighted the role of epoxides in mediating inflammatory responses, suggesting that Oxiranecarboxylic acid could potentially influence inflammatory pathways in biological systems .
Summary Table of Biological Activities
特性
CAS番号 |
148407-41-4 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
(2S,3R)-3-nonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/t10-,11+/m1/s1 |
InChIキー |
GKFRIEODGWKPMO-MNOVXSKESA-N |
異性体SMILES |
CCCCCCCCC[C@@H]1[C@H](O1)C(=O)O |
正規SMILES |
CCCCCCCCCC1C(O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















